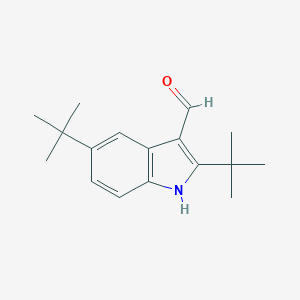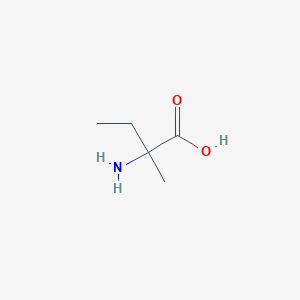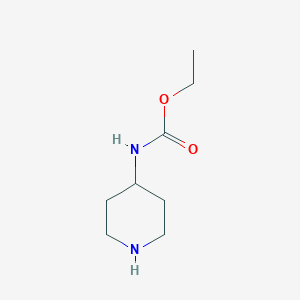
4-Aminocarbethoxypiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Aminocarbethoxypiperidine, also known as ethyl 4-piperidinylcarbamate, is a chemical compound with the molecular formula C8H16N2O2 and a molecular weight of 172.23 g/mol . It is a pale yellow solid that is primarily used in research settings.
Applications De Recherche Scientifique
4-Aminocarbethoxypiperidine is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Aminocarbethoxypiperidine can be synthesized from carbamic acid, [1-(phenylmethyl)-4-piperidinyl]-, ethyl ester. One common method involves hydrogenation in methanol and 10% methanolic hydrochloric acid using palladium-on-charcoal as a catalyst at 45°C for 90 minutes .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques such as hydrogenation and esterification.
Analyse Des Réactions Chimiques
Types of Reactions
4-Aminocarbethoxypiperidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction may yield amines or alcohols.
Mécanisme D'action
The mechanism of action of 4-Aminocarbethoxypiperidine involves its interaction with molecular targets such as potassium channels. By modulating the activity of these channels, it can influence various physiological processes, particularly in the nervous system.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Piperidino-Piperidine: This compound also contains a piperidine ring and is used in similar research applications.
4-Aminopyridine: Known for its ability to modulate potassium channels, similar to 4-Aminocarbethoxypiperidine.
Uniqueness
This compound is unique due to its specific structure, which allows it to interact with molecular targets in a distinct manner. Its ethyl carbamate group provides unique chemical properties that differentiate it from other similar compounds.
Propriétés
Numéro CAS |
64951-36-6 |
|---|---|
Formule moléculaire |
C8H16N2O2 |
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
2-aminoethyl piperidine-4-carboxylate |
InChI |
InChI=1S/C8H16N2O2/c9-3-6-12-8(11)7-1-4-10-5-2-7/h7,10H,1-6,9H2 |
Clé InChI |
RHAQONDHGXQAEH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1CCNCC1 |
SMILES canonique |
C1CNCCC1C(=O)OCCN |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

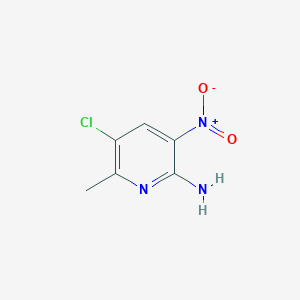
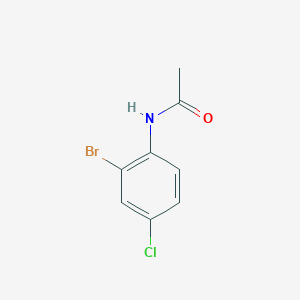
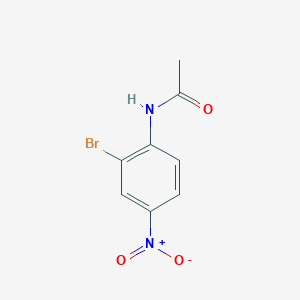
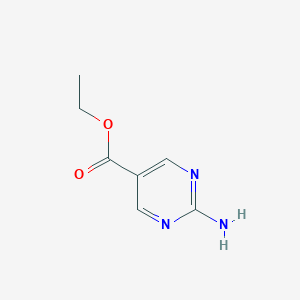

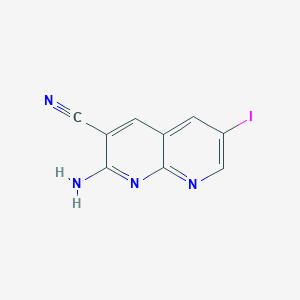
![3-Aminothieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B112805.png)


